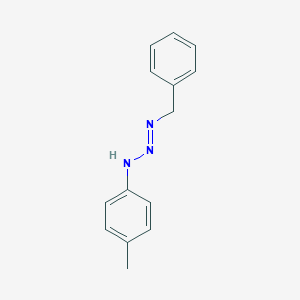

1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

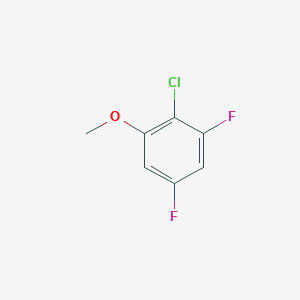

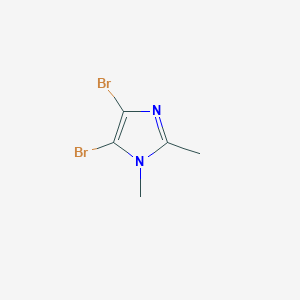

1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine is a chemical compound with the molecular formula C13H14BrN5 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine consists of a bromophenyl group, a dimethylpyrimidinyl group, and a guanidine group . The exact arrangement of these groups in the molecule can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Applications De Recherche Scientifique

Guanidine Compounds in Medicinal Chemistry

Guanidine derivatives have been acknowledged for their significant pharmacological properties and therapeutic applications. They are a class of compounds that have been utilized for treating a wide spectrum of diseases due to their diverse chemical, biochemical, and pharmacological properties. Guanidine-containing molecules, including cyclic analogs and derivatives, have shown promising biological activity across various therapeutic domains, such as central nervous system disorders, anti-inflammatory agents, and chemotherapeutic agents, among others (Sączewski & Balewski, 2009).

Pyrimidine Derivatives in Drug Development

Pyrimidine is an aromatic heterocyclic organic compound with a wide range of pharmacological effects, including antiviral, antibacterial, antifungal, and anti-inflammatory activities. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives highlight their potential in drug development. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators. This suggests that pyrimidine derivatives could serve as a promising scaffold for developing new biologically active compounds with desired pharmacological activities (Rashid et al., 2021).

Safety And Hazards

As a research compound, 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine should be handled with care. It is not intended for human or veterinary use. Specific safety and hazard information should be provided by the supplier and can typically be found in the material safety data sheet (MSDS) for the compound .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUHFKCLPVNXFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936243 |

Source

|

| Record name | N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine | |

CAS RN |

16018-66-9 |

Source

|

| Record name | Guanidine, 1-(p-bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)

![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)